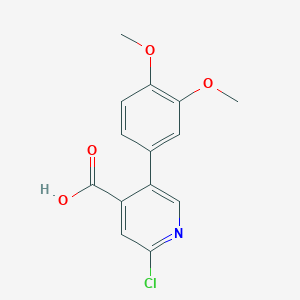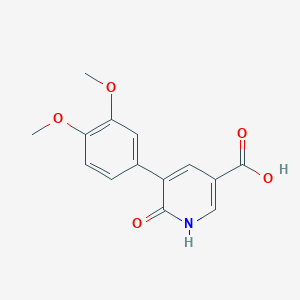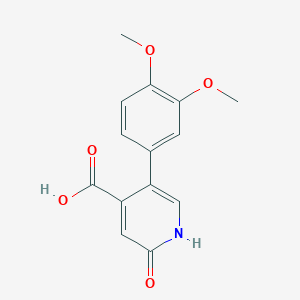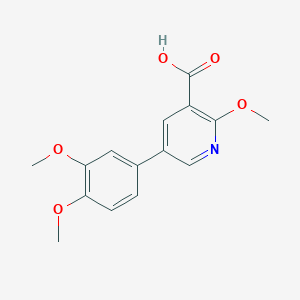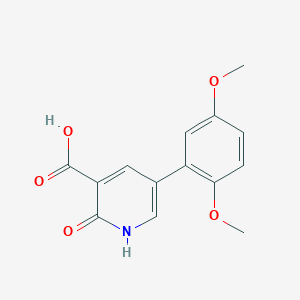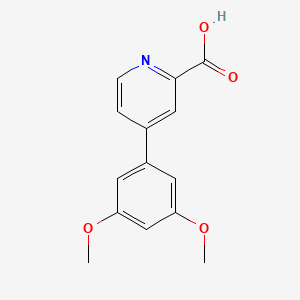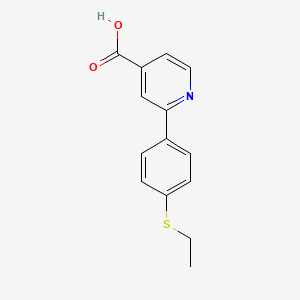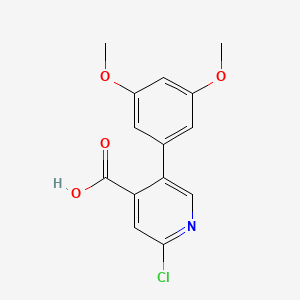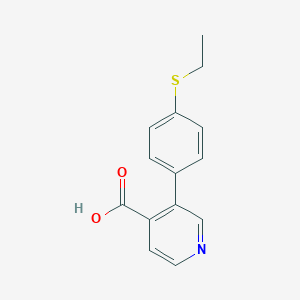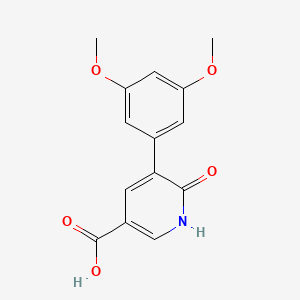
5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid (5-DMHN) is a naturally occurring organic compound that has been identified as a potential therapeutic agent in a number of scientific studies. It is a derivative of nicotinic acid, an important dietary nutrient that is essential for the proper functioning of the human body. 5-DMHN is a relatively new compound that has been studied for its potential to treat a variety of conditions, including obesity, diabetes, and cardiovascular disease.
Aplicaciones Científicas De Investigación
5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential to treat a variety of conditions, including obesity, diabetes, and cardiovascular disease. In animal studies, 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% has been shown to reduce body weight, improve glucose tolerance, and reduce cholesterol levels. In addition, 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% has been shown to reduce inflammation and oxidative stress, both of which are associated with a number of chronic diseases. Furthermore, 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% has been shown to have anti-cancer and anti-viral properties, making it a potential therapeutic agent for a number of diseases.
Mecanismo De Acción
The exact mechanism of action of 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% acts as an agonist of the PPAR-γ receptor, which is involved in the regulation of glucose and lipid metabolism. In addition, 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% has been shown to activate AMPK, an enzyme involved in energy metabolism. By activating these pathways, 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% is thought to improve glucose and lipid metabolism and reduce inflammation.
Biochemical and Physiological Effects
In animal studies, 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% has been shown to reduce body weight, improve glucose tolerance, and reduce cholesterol levels. In addition, 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% has been shown to reduce inflammation and oxidative stress, both of which are associated with a number of chronic diseases. Furthermore, 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% has been shown to have anti-cancer and anti-viral properties, making it a potential therapeutic agent for a number of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% is a relatively new compound, and as such, there are both advantages and limitations to using it in laboratory experiments. One advantage of 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% is that it is relatively easy to synthesize in a laboratory setting. In addition, 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% is a relatively safe compound, making it suitable for use in animal studies. However, there are some limitations to the use of 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments. For example, the exact mechanism of action of 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood, making it difficult to determine the optimal dosage for use in animal studies.
Direcciones Futuras
The potential therapeutic applications of 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% are still being explored. Future research should focus on elucidating the exact mechanism of action of 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% and determining the optimal dosage for use in animal studies. In addition, further research should focus on the potential therapeutic applications of 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% in humans. Finally, further research should focus on the potential side effects of 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95%, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95% can be synthesized from nicotinic acid and 3,5-dimethoxyphenol using a two-step procedure. The first step involves the condensation of nicotinic acid with 3,5-dimethoxyphenol in the presence of an acid catalyst. This reaction produces 5-(3,5-dimethoxyphenyl)-6-hydroxynicotinic acid. The second step involves the hydrolysis of the product to yield 5-(3,5-Dimethoxyphenyl)-6-hydroxynicotinic acid, 95%. This synthesis method is relatively simple and can be performed in a laboratory setting.
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-10-3-8(4-11(6-10)20-2)12-5-9(14(17)18)7-15-13(12)16/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVWNSUYZHSGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CNC2=O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687859 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-83-2 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

